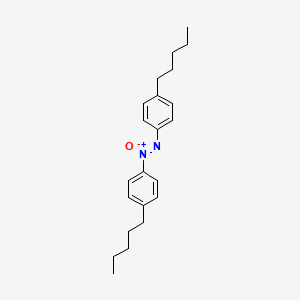

4,4'-Dipentylazoxybenzene

Overview

Description

4,4'-Dipentylazoxybenzene is a useful research compound. Its molecular formula is C22H30N2O and its molecular weight is 338.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intermolecular Interactions

A study by Roychoudhury et al. (1988) examined the molecular ordering in 4,4'-di-n-propoxyazoxybenzene, a compound related to 4,4'-Dipentylazoxybenzene, focusing on intermolecular interaction energy calculations. This research highlights the molecule's strong preference for specific types of stacking, which is significant for understanding its potential applications in materials science and molecular engineering (Roychoudhury, Ojha, & Sanyal, 1988).

Photovoltaic Performance

In the field of solar energy, a study by Fu et al. (2014) explored the effects of molecular dipoles in hybrid solar cells. They investigated compounds with structural similarities to this compound and achieved a power conversion efficiency of 4.0% under certain conditions. This research is crucial for the development of efficient and tunable solar cells (Fu et al., 2014).

Synthesis of Derivatives

The synthesis of derivatives of relatedcompounds like this compound has been explored in various studies. For instance, Lin (2012) demonstrated the synthesis of a new compound, [4,4'-(4,4'-Diphenylamino)-dibenzamido]phenoxybenzene, by reacting certain precursors. This kind of synthetic pathway is crucial for creating novel materials with potentially valuable properties (Lin, 2012).

Optical Properties and Conformational Transitions

Liu and Ma (2011) investigated the effects of environments and molecular self-aggregations on the structure and optical properties of azobenzene-based compounds, which are structurally related to this compound. Their findings are relevant for applications in materials science, especially for understanding and manipulating the optical properties of such materials (Liu & Ma, 2011).

Chiral Cavities in Coordination Polymers

Research by Biradha et al. (1999) on coordination polymers featuring chiral cavities demonstrated the potential of these structures in encapsulating molecules. This study highlights the relevance of such compounds in creating specialized materials for various applications, including catalysis and molecular recognition (Biradha, Seward, & Zaworotko, 1999).

Semiconductor Properties

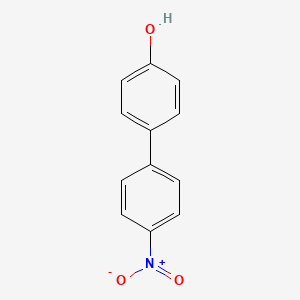

A study conducted by Collings and Hanfland (2019) on 4-hydroxycyanobenzene, a compound related to this compound, examined its semiconductor properties under pressure. Such research is vital for the development of advanced materials in electronics and photonics (Collings & Hanfland, 2019).

Properties

IUPAC Name |

oxido-(4-pentylphenyl)-(4-pentylphenyl)iminoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O/c1-3-5-7-9-19-11-15-21(16-12-19)23-24(25)22-17-13-20(14-18-22)10-8-6-4-2/h11-18H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPIZMGFGQDRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37592-87-3 | |

| Record name | 4,4'-Dipentyl azoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037592873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

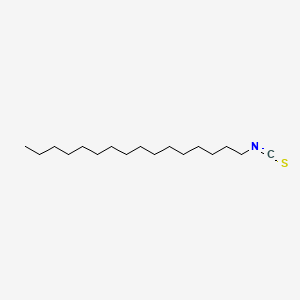

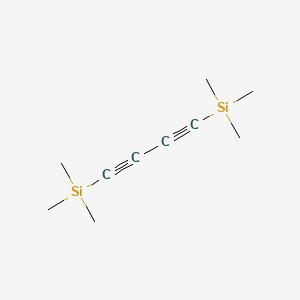

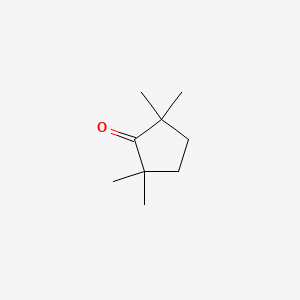

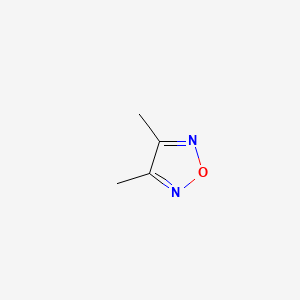

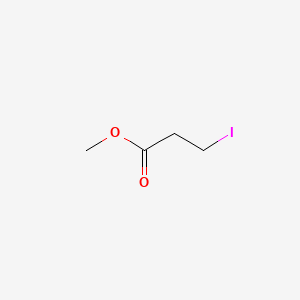

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4,4'-Dipentylazoxybenzene behave in mixtures with other mesogenic compounds?

A1: this compound (DPAB) exhibits interesting self-assembly behavior when mixed with certain mesogenic compounds. For instance, in binary mixtures with 4-pentyl-4’-cyanobiphenyl (PCB), DPAB forms molecular complexes, confirming its tendency to interact with other mesogens []. Furthermore, research indicates that in some mixtures, DPAB can lead to the formation of self-organized liquid-crystal filaments, termed "nematoids," at the transition from the isotropic melt to a more ordered phase []. These nematoids can undergo further phase transitions, with the core transitioning to a crystalline or crystal smectic phase, resulting in a hard-core fiber structure with a crystalline core and a nematic shell [].

Q2: What techniques are used to study the molecular arrangements within these liquid-crystal structures containing this compound?

A2: Researchers utilize microinterferometric measurements to analyze the refractive index distribution within the nematoids formed by this compound and other mesogens []. This technique allows for the characterization of the molecular arrangements and the observation of changes in refractive index during phase transitions, providing valuable insights into the structural organization of these unique fibers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B1295350.png)